molecular formula C6H13FN2O2 B13407123 4-Fluoro-l-lysine CAS No. 742016-90-6

4-Fluoro-l-lysine

Cat. No.: B13407123
CAS No.: 742016-90-6
M. Wt: 164.18 g/mol
InChI Key: GVDNZQCSQRVPGZ-AKGZTFGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method described in the literature involves the synthesis of orthogonally protected 4-fluoro-l-lysine and 4,4-difluoro-l-lysine . The reaction conditions typically include the use of fluorinating agents and protecting groups to ensure selective fluorination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-l-lysine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve reagents such as fluorodinitrobenzene (FDNB) or trinitrobenzenesulfonate (TNBS) .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield products such as 2,4-dinitrophenyl-lysine or trinitrobenzene-lysine .

Scientific Research Applications

4-Fluoro-l-lysine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds. In biology and medicine, it has been studied as a selective inhibitor of iNOS, which has implications for the treatment of inflammatory diseases . Additionally, fluorinated amino acids like this compound are used in the development of fluorinated protein and peptide materials for biomedical applications .

Mechanism of Action

The mechanism of action of 4-fluoro-l-lysine involves its interaction with molecular targets such as iNOS. . This inhibition can reduce the production of nitric oxide, a molecule involved in various inflammatory processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-fluoro-l-lysine include other fluorinated amino acids such as 4,4-difluoro-l-lysine and 4-fluoro-l-NIL . These compounds also exhibit enhanced biological activity due to the presence of fluorine.

Uniqueness: this compound is unique in its selective inhibition of iNOS, which distinguishes it from other fluorinated amino acids.

Properties

CAS No.

742016-90-6

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2S)-2,6-diamino-4-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

GVDNZQCSQRVPGZ-AKGZTFGVSA-N

Isomeric SMILES

C(CN)C(C[C@@H](C(=O)O)N)F

Canonical SMILES

C(CN)C(CC(C(=O)O)N)F

Origin of Product

United States

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